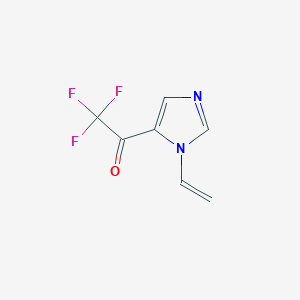
1-(1-Ethenyl-1H-imidazol-5-yl)-2,2,2-trifluoroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Ethenyl-1H-imidazol-5-yl)-2,2,2-trifluoroethan-1-one: is a synthetic organic compound characterized by the presence of an imidazole ring substituted with an ethenyl group and a trifluoromethyl ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethenyl-1H-imidazol-5-yl)-2,2,2-trifluoroethan-1-one typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where the imidazole derivative is reacted with an appropriate vinyl halide in the presence of a palladium catalyst.
Addition of the Trifluoromethyl Ketone Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(1-Ethenyl-1H-imidazol-5-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
1-(1-Ethenyl-1H-imidazol-5-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors.
Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings with unique properties.
Biological Studies: The compound’s interactions with biological macromolecules are studied to understand its potential as a biochemical probe.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(1-Ethenyl-1H-imidazol-5-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: The pathways affected by this compound depend on its specific interactions with biological targets, which can include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-(1H-Imidazol-5-yl)-2,2,2-trifluoroethan-1-one: Lacks the ethenyl group, which may affect its reactivity and applications.
1-(1-Ethenyl-1H-imidazol-5-yl)-2,2,2-trifluoroethanol: Contains an alcohol group instead of a ketone, leading to different chemical properties and reactivity.
Uniqueness
1-(1-Ethenyl-1H-imidazol-5-yl)-2,2,2-trifluoroethan-1-one is unique due to the combination of its ethenyl group, imidazole ring, and trifluoromethyl ketone group
Properties
CAS No. |
380430-94-4 |
|---|---|
Molecular Formula |
C7H5F3N2O |
Molecular Weight |
190.12 g/mol |
IUPAC Name |
1-(3-ethenylimidazol-4-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H5F3N2O/c1-2-12-4-11-3-5(12)6(13)7(8,9)10/h2-4H,1H2 |
InChI Key |
BEGHDMVSKZOEBL-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C=NC=C1C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















